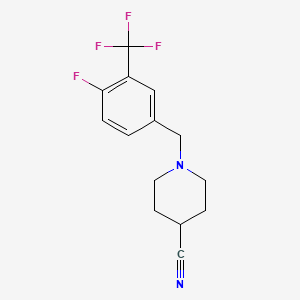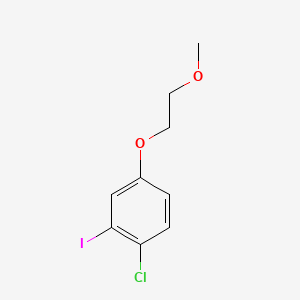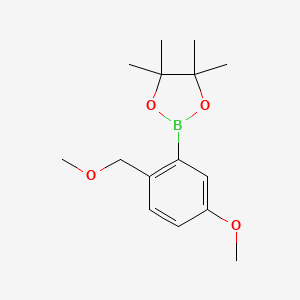
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzyl and piperidine intermediates. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized through the trifluoromethylation of a suitable aromatic precursor.
Coupling with Piperidine: The benzyl intermediate is then coupled with piperidine under specific reaction conditions, often involving a base and a solvent like dichloromethane.
Introduction of the Carbonitrile Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting cell proliferation, apoptosis, and other cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve key enzymes and receptors involved in disease pathways .
Comparación Con Compuestos Similares
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
4-(3-Trifluoromethyl-benzyl)-piperidine: This compound shares a similar structure but lacks the carbonitrile group, which may affect its reactivity and biological activity.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound has a different core structure but also contains the trifluoromethyl group, highlighting the importance of this functional group in imparting unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2/c15-13-2-1-11(7-12(13)14(16,17)18)9-20-5-3-10(8-19)4-6-20/h1-2,7,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJYEMNJOCIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














